Cas no 850568-00-2 ((4-fluoro-2-hydroxyphenyl)boronic acid)

(4-Fluoro-2-hydroxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both a boronic acid group and a hydroxyl group adjacent to the fluorine substituent enhances its reactivity and selectivity in coupling reactions, making it valuable for constructing complex aromatic frameworks. Its stability under mild conditions and compatibility with various catalysts contribute to its utility in pharmaceutical and materials science research. The fluorine substituent further modifies electronic properties, enabling fine-tuning of reaction outcomes. This compound is particularly useful in synthesizing fluorinated bioactive molecules and advanced functional materials.
(4-fluoro-2-hydroxyphenyl)boronic acid structure
850568-00-2 structure
商品名:(4-fluoro-2-hydroxyphenyl)boronic acid
CAS番号:850568-00-2
MF:C6H6BFO3
メガワット:155.919445514679
MDL:MFCD04115662
CID:720179

(4-fluoro-2-hydroxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-2-hydroxyphenylboronic acid
    • (4-Fluoro-2-Hydroxy)Phenylboronic Acid
    • 4-Fluoro-2-hydroxybenzeneboronic acid
    • (4-fluoro-2-hydroxyphenyl)boronic acid
    • 2-hydroxyl-4--fluorophenylboronic acid
    • Boronic acid,B-(4-fluoro-2-hydroxyphenyl)-
    • 2-Borono-5-fluorophenol
    • 2-hydroxy-4-fluorophenylboronic acid
    • 4-fluoro-2-hydroxy-phenylboronic acid
    • (4-fluoro-2-hydroxy-phenyl)boronic Acid
    • Boronic acid, (4-fluoro-2-hydroxyphenyl)-
    • KOFNQIAWWVBBJZ-UHFFFAOYSA-N
    • PC1626
    • SBB087100
    • FCH919679
    • B-(4-Fluoro-2-hydroxyphenyl)boronic acid (ACI)
    • Boronic acid, (4-fluoro-2-hydroxyphenyl)- (9CI)
    • MDL: MFCD04115662
    • インチ: 1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H
    • InChIKey: KOFNQIAWWVBBJZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(O)C(B(O)O)=CC=1

計算された属性

  • せいみつぶんしりょう: 156.039402g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 156.039402g/mol
  • 単一同位体質量: 156.039402g/mol
  • 水素結合トポロジー分子極性表面積: 60.7Ų
  • 重原子数: 11
  • 複雑さ: 133
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: 176-180°C
  • ふってん: 323.2℃/760mmHg
  • PSA: 60.69000
  • LogP: -0.78890

(4-fluoro-2-hydroxyphenyl)boronic acid セキュリティ情報

(4-fluoro-2-hydroxyphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-fluoro-2-hydroxyphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F94010-10g
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 97%
10g
¥1475.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F94010-250mg
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 97%
250mg
¥85.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTSX0106-1G
(4-fluoro-2-hydroxyphenyl)boronic acid
850568-00-2 95%
1g
¥ 409.00 2023-04-13
ChemScence
CS-W006548-250mg
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 99.44%
250mg
$53.0 2022-04-26
Ambeed
A120503-10g
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 97%
10g
$327.0 2025-02-26
Chemenu
CM217343-10g
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 95+%
10g
$679 2021-08-04
Alichem
A242000199-1g
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 98%
1g
$1769.25 2023-08-31
Alichem
A242000199-250mg
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2 98%
250mg
$700.40 2023-08-31
TRC
F595345-1g
4-Fluoro-2-hydroxyphenylboronic acid
850568-00-2
1g
$397.00 2023-05-18
eNovation Chemicals LLC
Y1198911-5g
4-Fluoro-2-hydroxyphenylboronic Acid
850568-00-2 97%
5g
$450 2023-09-01

(4-fluoro-2-hydroxyphenyl)boronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  3 h, -78 °C
1.2 Reagents: Triethyl borate ;  15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Rhodium(II)-catalyzed C-H carboxylation of ferrocenes with CO2
Lv, Hong; Wang, Xinchao; Hao, Yanzhao; Ma, Chao; Li, Shangda; et al, Green Chemistry, 2023, 25(2), 554-559

(4-fluoro-2-hydroxyphenyl)boronic acid Raw materials

(4-fluoro-2-hydroxyphenyl)boronic acid Preparation Products

(4-fluoro-2-hydroxyphenyl)boronic acid 関連文献

(4-fluoro-2-hydroxyphenyl)boronic acidに関する追加情報

Introduction to (4-fluoro-2-hydroxyphenyl)boronic Acid (CAS No. 850568-00-2)

(4-fluoro-2-hydroxyphenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. With a CAS number of 850568-00-2, this compound is recognized for its unique structural properties and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both a fluoro substituent and a hydroxy group on the phenyl ring imparts distinct reactivity and functionality, making it a valuable building block in medicinal chemistry.

The fluoro atom, known for its ability to influence metabolic stability and binding affinity, is particularly significant in drug design. Compounds incorporating fluorine atoms often exhibit enhanced pharmacological properties, including improved bioavailability and prolonged half-life. In contrast, the hydroxy group provides opportunities for further chemical modifications, such as etherification or esterification, which can be crucial for optimizing drug-like characteristics.

In recent years, the demand for boronic acids has surged due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them highly attractive for constructing complex molecular architectures. The boronic acid functionality in (4-fluoro-2-hydroxyphenyl)boronic acid facilitates these transformations, allowing chemists to access a wide array of derivatives with potential therapeutic applications.

The pharmaceutical industry has been particularly interested in this compound for its potential use in developing novel therapeutic agents. For instance, boronic acids have been explored as inhibitors of proteases and other enzymes involved in disease pathways. The combination of the fluoro and hydroxy groups may enhance binding interactions with target proteins, leading to more effective inhibition. Additionally, the structural features of (4-fluoro-2-hydroxyphenyl)boronic acid make it a promising candidate for further derivatization into kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Recent studies have highlighted the compound's role in the development of anticancer agents. Researchers have demonstrated that boronic acid derivatives can selectively target overexpressed enzymes in tumor cells, thereby minimizing side effects on healthy tissues. The presence of the fluoro substituent may further improve selectivity by modulating electronic properties and binding affinity. Moreover, computational studies have suggested that (4-fluoro-2-hydroxyphenyl)boronic acid derivatives exhibit favorable solubility and metabolic stability, which are essential for drug development.

Beyond its pharmaceutical applications, (4-fluoro-2-hydroxyphenyl)boronic acid has found utility in materials science and agrochemicals. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, it has been used to create conductive polymers and organic semiconductors, which are integral to next-generation electronic devices.

The agrochemical sector has also benefited from the use of this compound. Boronic acid derivatives have shown efficacy as herbicides and fungicides by interfering with essential enzymatic pathways in pests. The unique combination of functional groups in (4-fluoro-2-hydroxyphenyl)boronic acid allows for the design of compounds with enhanced potency and environmental compatibility.

In conclusion, (4-fluoro-2-hydroxyphenyl)boronic acid (CAS No. 850568-00-2) is a multifaceted compound with significant potential across multiple industries. Its structural features enable diverse applications, from drug development to advanced materials and agrochemicals. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical innovation.

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